molecular formula C17H24N2O2 B1417403 N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine CAS No. 537049-20-0

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

Cat. No.: B1417403
CAS No.: 537049-20-0
M. Wt: 288.4 g/mol
InChI Key: CFSVWPQERLQYDF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol . This compound is a derivative of 3,4-dihydroisoquinoline, which is known for its biological and pharmacological properties.

Chemical Reactions Analysis

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium intermediates.

    Reduction: Reduction reactions may be used to modify the functional groups present in the compound.

    Substitution: The leucine moiety can be substituted with other amino acids or functional groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine involves its interaction with molecular targets and pathways in biological systems. The leucine moiety may play a role in protein interactions, while the dihydroisoquinoline core could interact with various receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can be compared with other similar compounds, such as:

    N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine: Similar structure but with an alanine moiety instead of leucine.

    N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)valine: Contains a valine moiety, which may result in different biological activities.

    N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine: Incorporates a phenylalanine moiety, potentially altering its pharmacological properties.

The uniqueness of this compound lies in its specific combination of the dihydroisoquinoline core and leucine moiety, which may confer distinct biological and chemical properties.

Biological Activity

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound that combines the structural features of dihydroisoquinoline with leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. This article explores its biological activity, focusing on pharmacological effects, potential therapeutic applications, and relevant research findings.

1. Structural Overview

The compound features a dihydroisoquinoline moiety linked to leucine, which may enhance its biological properties compared to standard leucine. The isoquinoline derivatives are known for their diverse pharmacological activities, including anticancer and neuroprotective effects.

2.1 Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated various 6,7-dihydroxy-3,4-dihydroisoquinolines for their ability to inhibit nuclear factor-kB (NF-kB), a key player in cancer cell proliferation and survival. Compounds in this series demonstrated promising anti-tumor activity, particularly in murine mammary cancer cells .

2.2 Neuroprotective Effects

Dihydroisoquinoline derivatives have also been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

2.3 Metabolic Regulation

Leucine itself plays a crucial role in metabolic regulation through the activation of the mTOR signaling pathway, which is essential for protein synthesis and muscle growth. Studies have shown that leucine can enhance muscle protein synthesis by activating mTORC1, leading to increased anabolic responses . The incorporation of the isoquinoline structure may further modulate these effects.

3.1 Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiproliferative Effects : A series of dihydroisoquinoline derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant antiproliferative activity against camptothecin-resistant leukemia cells and showed a favorable selectivity index over normal cells .
  • Inhibition of Enzymatic Activity : Another study focused on leucine aminopeptidase inhibitory action of novel 3,4-dihydroisoquinoline scaffolds through in silico screening. Some compounds displayed promising drug-like properties and pharmacokinetic profiles .

3.2 Mechanistic Insights

The mechanism by which leucine and its derivatives exert biological effects involves several pathways:

  • mTOR Activation : Leucine directly influences mTOR signaling by acting as a signaling molecule that promotes protein synthesis and muscle growth . This pathway is crucial for maintaining muscle mass and regulating metabolism.
  • Neurotransmitter Modulation : Isoquinoline derivatives may influence neurotransmitter systems, potentially offering neuroprotective benefits through modulation of dopamine and serotonin pathways.

4. Data Tables

Table 1: Summary of Biological Activities of Isoquinoline Derivatives

CompoundActivity TypeTarget/EffectReference
Compound 1AnticancerInhibition of NF-kB
Compound 2NeuroprotectiveModulation of neurotransmitter systems
Compound 3bAntiproliferativeSelective against cancer cells
This compoundMetabolic RegulationmTOR activation

5. Conclusion

This compound represents a promising compound with potential therapeutic applications due to its multifaceted biological activities. Its structural combination of dihydroisoquinoline and leucine may enhance its efficacy in targeting cancer cells while also promoting metabolic health through mTOR activation. Future research should focus on comprehensive pharmacological profiling and clinical evaluations to fully elucidate its therapeutic potential.

Properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSVWPQERLQYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
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N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
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N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
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N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
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N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 6
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

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